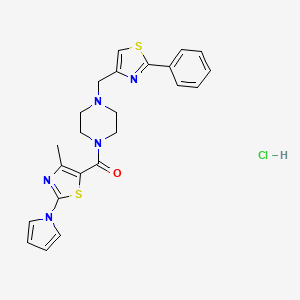
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Models
Research on molecular interactions involving similar compounds has led to the development of pharmacophore models. For instance, studies on cannabinoid receptor antagonists have provided insights into the steric and electrostatic requirements for binding to CB1 receptors, facilitating the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity
Compounds with the thiazolyl and piperazinyl moieties have been synthesized and evaluated for their in vitro antimicrobial activities. These studies reveal that such compounds exhibit variable and modest activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel et al., 2011).
Antipsychotic Investigation
Novel derivatives containing similar structural features have been synthesized and assessed for their antipsychotic activity. These studies aim to identify new therapeutic agents for psychiatric disorders, with some compounds showing significant antipsychotic effects in preclinical models (Gopi et al., 2017).
Insecticidal Activity
The search for new bioactive compounds has led to the synthesis of novel thiazole derivatives with piperidine substituents, showing promising insecticidal activities against pests like armyworm. This research highlights the potential of such compounds in agricultural applications (Ding et al., 2019).
Antiviral and Anticancer Evaluations
Further investigations have focused on the antiviral and anticancer properties of compounds with similar structural frameworks. These studies include the synthesis of derivatives with potential activity against viruses like HSV and HAV, as well as cancer cell lines, underscoring the therapeutic potential of these compounds (Attaby et al., 2006).
Molecular Docking Studies
Advanced computational methods, such as molecular docking studies, have been utilized to understand the interaction mechanisms of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and guide the design of more potent and selective agents (Shahana & Yardily, 2020).
Orientations Futures
The future directions for research on this compound could include elucidating its synthesis process, studying its chemical reactions, determining its mechanism of action, and evaluating its physical and chemical properties. Additionally, its safety profile and potential hazards should be investigated .
Propriétés
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS2.ClH/c1-17-20(31-23(24-17)28-9-5-6-10-28)22(29)27-13-11-26(12-14-27)15-19-16-30-21(25-19)18-7-3-2-4-8-18;/h2-10,16H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYJABBDLVTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




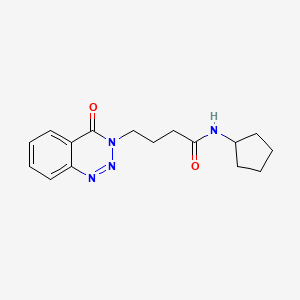
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)
![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)
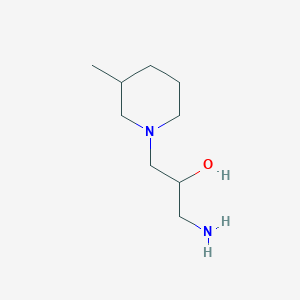
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)
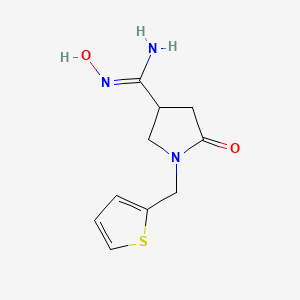
![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)
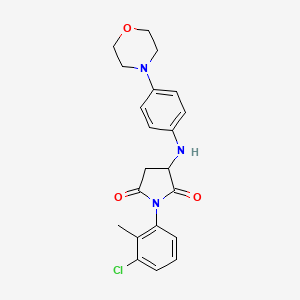
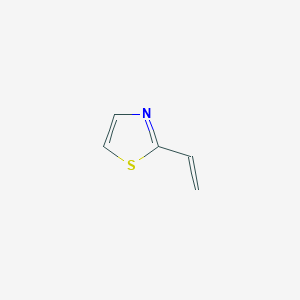
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)